3-Ethyl-5-methoxybenzoic acid
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Overview
Description
3-Ethyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a methoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methoxybenzoic acid typically involves the alkylation of 5-methoxybenzoic acid with ethyl halides under basic conditions. A common method includes the use of ethyl bromide and a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 3-ethyl-5-methoxybenzaldehyde or this compound.
Reduction: Formation of 3-ethyl-5-methoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Ethyl-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Ethyl-5-methylbenzoic acid
- 3-Methoxybenzoic acid
- 3-Ethylbenzoic acid
Comparison: 3-Ethyl-5-methoxybenzoic acid is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to 3-ethyl-5-methylbenzoic acid, the methoxy group in this compound can enhance its solubility and potentially its biological activity. Similarly, the presence of the ethyl group distinguishes it from 3-methoxybenzoic acid, potentially altering its chemical properties and applications .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-ethyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
JLLJTFMGIWTUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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